molecular formula C8H9NO2 B1654550 N-Hydroxy-N-methylbenzamide CAS No. 2446-50-6

N-Hydroxy-N-methylbenzamide

Cat. No.: B1654550
CAS No.: 2446-50-6
M. Wt: 151.16 g/mol
InChI Key: DDSSLJHUWRMSSP-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyl-benzamide: is an organic compound with the chemical formula C8H9NO2. It is a solid at room temperature, appearing as white to pale yellow crystals. This compound is soluble in water but has limited solubility in organic solvents. It is sensitive to moisture and air, requiring storage in a dry environment .

Safety and Hazards

N-Hydroxy-N-methylbenzamide has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The development of new techniques for the preparation of organic compounds like N-Hydroxy-N-methylbenzamide is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale . This suggests potential future directions in the synthesis of similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-N-methyl-benzamide can be synthesized through the reaction of benzamide with sodium hypochlorite (NaOCl). The process involves dissolving benzamide in an alkaline solution and gradually adding sodium hypochlorite. The reaction mixture is then acidified to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of N-Hydroxy-N-methyl-benzamide often involves the use of advanced catalysts and optimized reaction conditions to enhance yield and purity. Ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth have been reported as effective methods for the preparation of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-methyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

N-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSSLJHUWRMSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327327
Record name N-Hydroxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-50-6
Record name N-Hydroxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxy-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

10.0 g of N-methylhydroxylamine hydrochloride was added to 100 ml of tetrahydrofuran. 19.8 g of pyridine was added to the mixture. A solution of 16.8 g of benzoyl chloride in 100 ml of tetrahydrofuran was dropwise added to the mixture under stirring at room temperature over 1 hr. The stirring was continued at room temperature for additional 8 hr. to conduct the reaction. 50 ml of dilute hydrochloric acid was added thereto and then tetrahydrofuran was removed under reduced pressure. After extraction with ethyl acetate, the extract was dehydrated over anhydrous magnesium sulfate. Ethyl acetate was removed under reduced pressure. The resultant crude product was purified according to column chromatography (packing: silica gel, developer: ethyl acetate/hexane) to obtain 8.5 g of N-benzoyl-N-methylhydroxylamine as an oil having a melting point of 20° C. or below. 130 ml of tetrahydrofuran was added to 7.6 g of N-benzoyl-N-methylhydroxylamine and 12.6 g of 4-vinyl-1-naphthalenesulfonyl chloride. A solution of 5.1 g of triethylamine in 20 ml of tetrahydrofuran was dropwise added thereto under stirring over 2 hr. while the mixture was cooled so that the temperature of the solution was below 25° C. After conducting the reaction at 15° to 25° C. for additional 2 hr., the reaction solution was poured into 700 ml of water and the precipitate thus formed was collected by filtration. After recrystallization from acetonitrile, 12.8 g of o-(4-vinyl-1-naphthalenesulfonyl)-N-benzoyl-N-methylhydroxylamine was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask equipped with a stirrer and a heating mantle were added N-methyl-N-benzoyloxybenzamide (29.2 g, 0.119 mol) from above, 100 mL of water, and 10 g of sodium hydroxide. The mixture was stirred well and heated to 70°. A clear solution was obtained in 30 min. After a total of 45 min the solution was cooled and concentrated hydrochloric acid was added to bring the solution to pH 7. The mixture was extracted with methylene chloride, and the organic layer was dried, first with magnesium sulfate and then with 4 A molecular sieves. Evaporation of the solvent gave 14.7 g (81%) of colorless, liquid, N-hydroxy-N-methylbenzamide; nmr (CDCl3) 9.67 (broad s, CH, 1H), 7.7-7.1 (m, 5H), 3.20 (s, 3H). Attempts to vacuum distill the product were unsuccessful because of thermal decomposition.
Name
N-methyl-N-benzoyloxybenzamide
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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